molecular formula C19H27ClN4O B6171529 3-[3-methyl-1-(1-phenyl-1H-pyrazole-3-carbonyl)piperidin-2-yl]propan-1-amine hydrochloride, Mixture of diastereomers CAS No. 2445791-99-9

3-[3-methyl-1-(1-phenyl-1H-pyrazole-3-carbonyl)piperidin-2-yl]propan-1-amine hydrochloride, Mixture of diastereomers

Cat. No. B6171529
CAS RN: 2445791-99-9
M. Wt: 362.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[3-methyl-1-(1-phenyl-1H-pyrazole-3-carbonyl)piperidin-2-yl]propan-1-amine hydrochloride, Mixture of diastereomers” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with a phenyl group and a piperidine ring, which is further substituted with a propan-1-amine group . This compound is likely to be used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The pyrazole ring, phenyl ring, and piperidine ring contribute to the aromaticity of the compound . The presence of the amine group may also influence the compound’s reactivity .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the preparation of the piperidine intermediate, followed by the coupling of the intermediate with the pyrazole carboxylic acid derivative. The final step involves the reduction of the resulting imine to form the amine product.", "Starting Materials": [ "3-methyl-1-piperidin-2-yl-piperidine-2,6-dione", "1-phenyl-1H-pyrazole-3-carboxylic acid", "N,N-dimethylformamide", "triethylamine", "ethyl acetate", "sodium borohydride", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Preparation of the piperidine intermediate", "a. Dissolve 3-methyl-1-piperidin-2-yl-piperidine-2,6-dione in N,N-dimethylformamide and add triethylamine.", "b. Heat the mixture to 80°C and stir for 24 hours.", "c. Cool the mixture to room temperature and extract with ethyl acetate.", "d. Wash the organic layer with water and dry over magnesium sulfate.", "e. Concentrate the solution to obtain the piperidine intermediate.", "Step 2: Coupling of the intermediate with the pyrazole carboxylic acid derivative", "a. Dissolve the piperidine intermediate in N,N-dimethylformamide and add 1-phenyl-1H-pyrazole-3-carboxylic acid.", "b. Add triethylamine and heat the mixture to 80°C.", "c. Stir the mixture for 24 hours and cool to room temperature.", "d. Extract the mixture with ethyl acetate and wash the organic layer with water.", "e. Dry the organic layer over magnesium sulfate and concentrate the solution.", "Step 3: Reduction of the resulting imine to form the amine product", "a. Dissolve the imine product in ethanol and add sodium borohydride.", "b. Stir the mixture at room temperature for 24 hours.", "c. Add hydrochloric acid to the mixture and stir for 1 hour.", "d. Extract the mixture with ethyl acetate and wash the organic layer with water.", "e. Dry the organic layer over magnesium sulfate and concentrate the solution.", "f. Dissolve the resulting product in water and add hydrochloric acid.", "g. Filter the mixture and dry the resulting solid to obtain the final product, a mixture of diastereomers." ] }

CAS RN

2445791-99-9

Product Name

3-[3-methyl-1-(1-phenyl-1H-pyrazole-3-carbonyl)piperidin-2-yl]propan-1-amine hydrochloride, Mixture of diastereomers

Molecular Formula

C19H27ClN4O

Molecular Weight

362.9

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.